Thevetin A

説明

. テベチンAは、特に心臓機能に影響を与える能力において、有意な生物学的活性を有する強力な化合物です。 テベチンAの分子式はC42H64O19で、分子量は872.95 g/molです .

準備方法

テベチンAは、カスケベラ・テベチオイデス種子のメタノール抽出物から単離することができます . 抽出プロセスには、種子を粉砕し、次にメタノールを溶媒として使用して配糖体成分を抽出することが含まれます。 次に、抽出物は、高速液体クロマトグラフィー(HPLC)などの技術を使用して精製し、純粋なテベチンAを得ます .

化学反応の分析

テベチンAは、グルコース、デジタロース、ステロールに化合物を分解する加水分解など、さまざまな化学反応を起こします これらの反応から生成される主な生成物は、通常、より単純な配糖体と糖です .

4. 科学研究の応用

テベチンAは、いくつかの科学研究の応用があります:

科学的研究の応用

Medicinal Applications

1. Anticancer Properties

Thevetin A exhibits promising anticancer activity. Research indicates that extracts from Thevetia peruviana can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that the methanolic extract of T. peruviana fruits showed cytotoxic effects against prostate, breast, colorectal, and lung cancer cells with IC50 values ranging from 1.91 to 12.04 µg/mL. The extract significantly reduced cell motility and colony formation, indicating its potential as an anticancer agent .

2. Anticoagulant Activity

Studies have shown that this compound possesses anticoagulant properties. In vitro assays indicated that extracts from T. peruviana can effectively prolong clotting times, suggesting its utility in managing thrombotic disorders .

3. Antifungal Activity

The antifungal properties of this compound have been explored through various studies. Extracts demonstrated inhibitory effects against several fungal strains, showcasing potential applications in treating fungal infections .

4. Anti-diabetic Effects

Research has indicated that extracts from T. peruviana bark exhibit anti-diabetic effects in streptozocin-induced diabetic rats. These findings suggest that this compound may play a role in managing diabetes through its ability to regulate blood glucose levels .

Toxicological Implications

Despite its therapeutic potential, this compound is associated with significant toxicity, particularly cardiotoxicity. Ingestions of yellow oleander seeds containing this compound have led to severe cardiovascular events, including bradycardia and arrhythmias. A documented case reported a patient experiencing life-threatening cardiotoxicity after consuming yellow oleander seeds marketed for weight loss . This highlights the need for caution when considering this compound in therapeutic contexts.

Table 1: Summary of Case Studies Involving this compound

| Study | Subject | Findings | Implications |

|---|---|---|---|

| Ramos-Silva et al., 2017 | Human cancer cell lines | IC50 values for various cancers (1.91 - 12.04 µg/mL) | Potential anticancer agent |

| Health Partners Report | 30-year-old female | Cardiotoxicity after ingestion; bradycardia observed | Risks associated with natural remedies |

| Tabrez et al., 2022 | Diabetic rats | Significant reduction in blood glucose levels | Possible anti-diabetic applications |

作用機序

テベチンAは、心筋細胞のナトリウム-カリウムATPaseポンプを阻害することで、その効果を発揮します . この阻害により、細胞内ナトリウムレベルが増加し、次にナトリウム-カルシウム交換体を通じて細胞内カルシウムレベルが増加します。 カルシウムレベルの上昇は、心筋収縮力を高め、テベチンAを強力な強心剤にします . テベチンAは、高用量では毒性も発揮し、吐き気、嘔吐、不整脈などの症状を引き起こします .

6. 類似の化合物との比較

テベチンAは、ジゴキシンやオウアバインなどの他の強心配糖体と似ています。 テベチンAは、オウアバインよりも効力は弱く、毒性も低いです . その他の類似の化合物には、テベチンB、ネリフォリン、アセチルテベチンA、B、およびCがあります . テベチンAは、その特定の配糖体構造と、カスケベラ・テベチオイデス由来という点でユニークです .

類似化合物との比較

Thevetin A is similar to other cardiac glycosides such as digoxin and ouabain. it is less potent and less toxic than ouabain . Other similar compounds include Thevetin B, neriifolin, and acetylthis compound, B, and C . This compound is unique in its specific glycoside structure and its source from Cascabela thevetioides .

生物活性

Thevetin A is a potent cardiac glycoside derived from the seeds of Thevetia peruviana, a plant known for its toxic properties. This compound belongs to the class of cardenolides, which are characterized by their ability to affect cardiac function. The biological activity of this compound has been extensively studied due to its implications in both therapeutic and toxicological contexts.

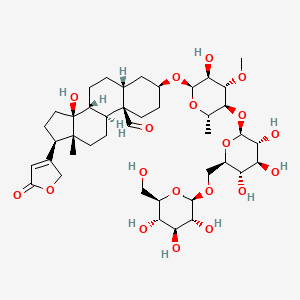

Chemical Structure and Composition

This compound is classified as a trioside, meaning it consists of an aglycone linked to three sugar units. Its aglycone component is primarily digitoxigenin, which is common among various cardiac glycosides. The detailed structure of this compound can be represented as follows:

- Chemical Formula : CHO

- Molecular Weight : 466.6 g/mol

Table 1: Chemical Constituents of this compound

| Component | Type | Description |

|---|---|---|

| This compound | Glycoside | Active cardiac glycoside |

| Digitoxigenin | Aglycone | Common aglycone in cardenolides |

| Glucose | Sugar | Three units linked to aglycone |

The primary mechanism by which this compound exerts its biological effects is through the inhibition of the Na⁺/K⁺ ATPase enzyme, leading to increased intracellular calcium levels. This results in enhanced myocardial contractility and altered cardiac rhythms. Specifically, the action of this compound includes:

- Positive Inotropic Effect : Increases the force of heart muscle contractions.

- Negative Chronotropic Effect : Slows down heart rate under certain conditions.

Cardiotonic Activity

This compound has demonstrated significant cardiotonic properties, making it a subject of interest in treating heart conditions. Studies have shown that it can effectively manage symptoms associated with heart failure by improving cardiac output and reducing symptoms of dyspnea and fatigue.

Toxicological Implications

Despite its potential therapeutic benefits, this compound is also associated with toxicity. Ingestion of Thevetia peruviana can lead to severe poisoning, characterized by symptoms such as:

- Nausea and vomiting

- Abdominal pain

- Arrhythmias

- Potentially fatal cardiac arrest

Case Studies and Research Findings

Several studies have highlighted the dual nature of this compound's activity:

- Cardiac Effects in Animal Models : Research involving rats showed that administration of this compound resulted in significant improvements in heart contractility at low doses but also induced arrhythmias at higher concentrations .

- Toxicity Reports : Case reports from tropical regions indicate that accidental ingestion of Thevetia peruviana seeds has led to numerous hospitalizations due to acute poisoning, underscoring the need for awareness regarding this plant's toxic potential .

- Therapeutic Investigations : Clinical trials have explored the use of this compound derivatives in managing chronic heart failure, demonstrating promising results in improving patient outcomes while carefully monitoring for adverse effects .

特性

IUPAC Name |

(3S,5R,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H64O19/c1-18-35(61-38-33(51)31(49)29(47)26(60-38)16-56-37-32(50)30(48)28(46)25(14-43)59-37)36(54-3)34(52)39(57-18)58-21-6-10-41(17-44)20(13-21)4-5-24-23(41)7-9-40(2)22(8-11-42(24,40)53)19-12-27(45)55-15-19/h12,17-18,20-26,28-39,43,46-53H,4-11,13-16H2,1-3H3/t18-,20+,21-,22+,23-,24+,25+,26+,28+,29+,30-,31-,32+,33+,34-,35-,36-,37+,38-,39-,40+,41+,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNLWBRKPZXVGD-QMFRUYISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C=O)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H64O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001043293 | |

| Record name | Thevetin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

872.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37933-66-7 | |

| Record name | Thevetin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37933-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thevetin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037933667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thevetin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,5β)-3-[(O-β-D-glucopyranosyl-(1→6)-O-D\-glucopyranosyl-(1→4)-6-deoxy-3-O-methyl-α-L\-glucopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THEVETIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/788WS2ZR7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。